2-(Chloromethyl)benzoyl cyanide
Overview
Description
2-(Chloromethyl)benzoyl cyanide is an organic compound with the molecular formula C9H6ClNO It is a derivative of benzoyl cyanide, where a chloromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Chloromethyl)benzoyl cyanide typically involves the reaction of benzoyl chloride with an alkali metal cyanide or transition metal cyanide. The reaction is often carried out in an organic solvent under controlled conditions to ensure high yield and purity . Another method involves the chloromethylation of benzoyl cyanide using chloromethylating agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves stringent control of temperature, pressure, and reactant concentrations to maintain product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)benzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions include substituted benzoyl cyanides, benzoyl cyanide derivatives, and carboxylic acids .
Scientific Research Applications
2-(Chloromethyl)benzoyl cyanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzoyl cyanide involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Benzoyl Cyanide: Similar in structure but lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)benzoyl Cyanide: Similar in structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and the types of reactions it undergoes.
2-(Methoxymethyl)benzoyl Cyanide: Contains a methoxymethyl group, which makes it less reactive compared to the chloromethyl derivative.
Uniqueness: 2-(Chloromethyl)benzoyl cyanide is unique due to its highly reactive chloromethyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
CAS No. |
155380-13-5 |
---|---|
Molecular Formula |
C11H11ClNO3- |
Molecular Weight |
240.66 g/mol |
IUPAC Name |
2-[2-(chloromethyl)phenyl]-2-ethoxyiminoacetate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-13-10(11(14)15)9-6-4-3-5-8(9)7-12/h3-6H,2,7H2,1H3,(H,14,15)/p-1 |
InChI Key |
UGKYJHSPZNOBQL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CCl)C(=O)C#N |
Canonical SMILES |
CCON=C(C1=CC=CC=C1CCl)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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